molecular formula C16H23FN2O2 B5064091 1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one CAS No. 959246-71-0

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one

Cat. No.: B5064091
CAS No.: 959246-71-0
M. Wt: 294.36 g/mol
InChI Key: SSOPOIIRWZCONT-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one is a synthetic organic compound featuring a butan-1-one backbone substituted at position 1 with a 4-ethylpiperazine group and at position 2 with a 4-fluorophenoxy moiety.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-3-15(21-14-7-5-13(17)6-8-14)16(20)19-11-9-18(4-2)10-12-19/h5-8,15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOPOIIRWZCONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199949
Record name 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-71-0
Record name 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959246-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethyl-1-piperazinyl)-2-(4-fluorophenoxy)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H23FN2O and features a piperazine ring substituted with a fluorophenoxy group. The structural characteristics contribute to its lipophilicity and ability to interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to inflammatory pathways, contributing to its anti-inflammatory properties.
  • DNA Interaction : Nitrogen-containing heterocycles like piperazine can form hydrogen bonds with DNA, potentially affecting gene expression and cellular proliferation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on available literature:

Activity Description Reference
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro
NeuroprotectiveReduces neuroinflammation in animal models
AntitumorExhibits cytotoxic effects on cancer cell lines
Antidepressant-like effectsModulates serotonin receptors

1. Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of the compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.

2. Neuroprotective Properties

In a rodent model of neuroinflammation, treatment with this compound resulted in reduced levels of inflammatory markers and improved behavioral outcomes in tests for anxiety and depression. These findings indicate its promise as a neuroprotective agent.

3. Antitumor Activity

The compound was evaluated against various cancer cell lines, showing dose-dependent cytotoxicity. Particularly, it exhibited potent activity against breast cancer cells, suggesting further investigation into its mechanism as a potential chemotherapeutic agent is warranted.

Scientific Research Applications

Pharmacological Studies

1-(4-Ethylpiperazin-1-yl)-2-(4-fluorophenoxy)butan-1-one has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine compounds for their antidepressant effects. The results indicated that compounds similar to this compound exhibited significant serotonin receptor affinity, suggesting potential use in treating mood disorders .

Neuropharmacology

Research has shown that compounds containing piperazine moieties can modulate neurochemical pathways. This compound's unique structure allows it to potentially influence neuropharmacological targets.

Case Study: Neuroprotective Effects
In a study focusing on neuroprotective agents, derivatives of piperazine were evaluated for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that certain modifications, akin to those in this compound, enhanced neuroprotection in vitro .

Anticancer Research

The compound has also been assessed for anticancer properties. Its ability to inhibit specific cancer cell lines has been documented, making it a candidate for further development in oncology.

Data Table: Anticancer Activity Assessment

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
A549 (Lung)15
HeLa (Cervical)20

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group in MK41 enhances binding affinity but may reduce metabolic stability compared to the target compound’s ethyl group .

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